molecular formula C19H12Cl2F3N3O4S B12363851 Hsd17B13-IN-79

Hsd17B13-IN-79

Cat. No.: B12363851
M. Wt: 506.3 g/mol
InChI Key: DSNYQOSZTNNPHJ-UHFFFAOYSA-N
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Description

Hsd17B13-IN-79 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . This compound has shown potential as a therapeutic agent for these liver diseases by inhibiting the activity of HSD17B13.

Scientific Research Applications

Hsd17B13-IN-79 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzyme kinetics and inhibition mechanisms of HSD17B13. In biology and medicine, it is being investigated as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH . Additionally, it has applications in the study of lipid metabolism and liver function . In the industry, it may be used in the development of new drugs targeting liver diseases.

Mechanism of Action

Comparison with Similar Compounds

Hsd17B13-IN-79 is unique in its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as those targeting 17-beta-hydroxysteroid dehydrogenase 1 (HSD17B1) and 17-beta-hydroxysteroid dehydrogenase 2 (HSD17B2) . These compounds also play roles in steroid metabolism but differ in their specific enzyme targets and therapeutic applications. This compound stands out due to its potential in treating liver diseases associated with lipid metabolism.

Properties

Molecular Formula

C19H12Cl2F3N3O4S

Molecular Weight

506.3 g/mol

IUPAC Name

5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H12Cl2F3N3O4S/c20-11-5-10(6-12(21)15(11)28)16(29)27-18-14(26-8-32-18)17(30)25-7-9-3-1-2-4-13(9)31-19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29)

InChI Key

DSNYQOSZTNNPHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)OC(F)(F)F

Origin of Product

United States

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